![molecular formula C15H7Cl2N3O2S B12163910 3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B12163910.png)

3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

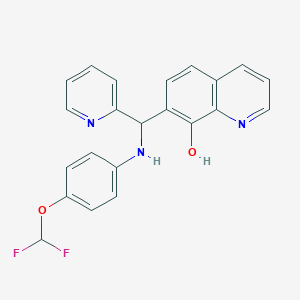

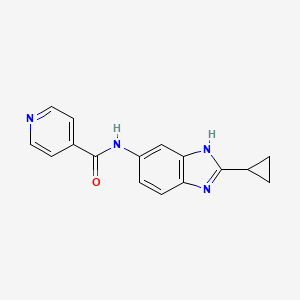

3-(3,4-Dichlorphenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2,4(3H)-dion ist eine komplexe organische Verbindung, die zur Klasse der Triazino-Benzothiazol-Derivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in verschiedenen Bereichen bekannt, darunter die pharmazeutische Chemie und die Materialwissenschaft. Das Vorhandensein von Dichlorphenyl- und Triazino-Benzothiazol-Einheiten in seiner Struktur deutet auf signifikante pharmakologische und chemische Eigenschaften hin.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3,4-Dichlorphenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2,4(3H)-dion umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Herstellung des Benzothiazol-Kerns, der aus 2-Aminothiophenol und einem geeigneten Aldehyd unter sauren Bedingungen synthetisiert werden kann. Der Triazinring wird dann durch eine Cyclisierungsreaktion unter Beteiligung von Cyanurchlorid und dem entsprechenden Amin-Derivat eingeführt.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Herstellung dieser Verbindung optimierte Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies umfasst die Verwendung von hochreinen Reagenzien, kontrollierte Temperatur- und Druckbedingungen sowie effiziente Reinigungsverfahren wie Umkristallisation oder Chromatographie. Katalysatoren und Lösungsmittel werden ausgewählt, um die Reaktionsgeschwindigkeit und Selektivität zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole core, which can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions The triazine ring is then introduced through a cyclization reaction involving cyanuric chloride and the appropriate amine derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography. Catalysts and solvents are selected to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Benzothiazolring, was zu Sulfoxid- oder Sulfon-Derivaten führt.

Reduktion: Reduktionsreaktionen können den Triazinring als Ziel haben und ihn möglicherweise in eine stärker reduzierte Form umwandeln.

Substitution: Die Dichlorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung ermöglicht wird.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter sauren oder basischen Bedingungen eingeführt werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Dichlorphenylring einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften.

Biologie

Biologisch hat sich 3-(3,4-Dichlorphenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2,4(3H)-dion als potenzielles antimikrobielles und Antikrebsmittel erwiesen. Seine Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung und biochemische Studien.

Medizin

In der Medizin wird diese Verbindung auf ihr therapeutisches Potenzial untersucht. Ihre pharmakologischen Eigenschaften werden untersucht, um neue Behandlungen für Krankheiten wie Krebs, bakterielle Infektionen und Entzündungen zu entwickeln.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung fortschrittlicher Materialien eingesetzt werden, darunter Polymere und Beschichtungen. Ihre chemische Stabilität und Reaktivität machen sie für verschiedene Anwendungen in der Materialwissenschaft geeignet.

Wirkmechanismus

Der Wirkmechanismus von 3-(3,4-Dichlorphenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2,4(3H)-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In biologischen Systemen kann es Enzyme hemmen oder zelluläre Prozesse stören, indem es an Proteine oder Nukleinsäuren bindet. Die Dichlorphenylgruppe verstärkt seine Fähigkeit, Zellmembranen zu durchdringen, während der Triazino-Benzothiazol-Kern mit Zielmolekülen interagiert und so zu therapeutischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.

Biology

Biologically, 3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its pharmacological properties are studied to develop new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Wirkmechanismus

The mechanism of action of 3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The dichlorophenyl group enhances its ability to penetrate cell membranes, while the triazino-benzothiazole core interacts with target molecules, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(3,4-Dichlorphenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-2,4(3H)-dion

- 3-(3,4-Dichlorphenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzimidazol-2,4(3H)-dion

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 3-(3,4-Dichlorphenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2,4(3H)-dion aufgrund des Vorhandenseins des Benzothiazolrings einzigartig, der besondere chemische und biologische Eigenschaften verleiht.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 3-(3,4-Dichlorphenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2,4(3H)-dion, einschließlich seiner Synthese, Reaktionen, Anwendungen, seines Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C15H7Cl2N3O2S |

|---|---|

Molekulargewicht |

364.2 g/mol |

IUPAC-Name |

3-(3,4-dichlorophenyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |

InChI |

InChI=1S/C15H7Cl2N3O2S/c16-9-6-5-8(7-10(9)17)19-13(21)18-14-20(15(19)22)11-3-1-2-4-12(11)23-14/h1-7H |

InChI-Schlüssel |

BJRUDVVDZBTBSI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N3C(=NC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)S2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163832.png)

methanolate](/img/structure/B12163835.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12163839.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163842.png)

![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B12163859.png)

![Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B12163871.png)

![propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B12163880.png)

![4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12163918.png)